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molecular formula C12H6Br2S B047624 2,8-Dibromodibenzothiophene CAS No. 31574-87-5

2,8-Dibromodibenzothiophene

Cat. No. B047624
M. Wt: 342.05 g/mol
InChI Key: WNEXSUAHKVAPFK-UHFFFAOYSA-N
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Patent
US07951791B2

Procedure details

To a solution of 2,8-dibromodibenzothiophene (2.50 g, 7.4 mmol; TCI-US) in acetic acid (20 mL; EM Science) was added 30% hydrogen peroxide (10 mL; JT Baker). The solution was heated at reflux overnight (16 h), then cooled to room temperature, 25 mL of water added and the resulting solid was collected by filtration, washed with excess water to afford the title compound (1.65 g, 4.4 mmol, 60% yield). MS (DCI/NH3): m/z 392 (M+18)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]2[S:6][C:7]3[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:8]=3[C:4]=2[CH:3]=1.OO.[OH2:18].C(O)(=[O:21])C>>[Br:13][C:10]1[CH:11]=[CH:12][C:7]2[S:6](=[O:21])(=[O:18])[C:5]3[CH:14]=[CH:15][C:2]([Br:1])=[CH:3][C:4]=3[C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC2=C(SC3=C2C=C(C=C3)Br)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight (16 h)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with excess water

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(S(C3=C2C=C(C=C3)Br)(=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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